3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid
Description
This compound features a pyrazole core substituted with a carbamoyl group at position 1, methyl at position 3, and propyl at position 5, linked to a propanoic acid moiety. The propyl and methyl substituents may influence lipophilicity, affecting membrane permeability and metabolic stability.
Properties
CAS No. |
90208-57-4 |
|---|---|
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(1-carbamoyl-3-methyl-5-propylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O3/c1-3-4-9-8(5-6-10(15)16)7(2)13-14(9)11(12)17/h3-6H2,1-2H3,(H2,12,17)(H,15,16) |
InChI Key |
YFGPMYCPONUCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NN1C(=O)N)C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The general steps are as follows:
Preparation of Hydrazine Derivative: The starting material, a hydrazine derivative, is prepared by reacting hydrazine hydrate with a suitable aldehyde or ketone.
Cyclization Reaction: The hydrazine derivative is then reacted with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Functional Group Modification: The resulting pyrazole compound is further modified by introducing the carbamoyl, methyl, and propyl groups through various organic reactions such as alkylation, acylation, and amidation.
Introduction of Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of 3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: Procurement of high-purity starting materials such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalysts, to maximize yield and purity.
Purification: Purification of the final product through techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: Condensation reactions can lead to the formation of larger molecules by combining the compound with other reactants.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and acyl chlorides.
Condensation Reagents: Aldehydes, ketones, and carboxylic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Condensation: Formation of larger heterocyclic compounds or polymers.
Scientific Research Applications
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Biological Assays: It is used in various biological assays to study its effects on cellular processes and pathways.
Medicine
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Pharmacology: It is used in pharmacological studies to understand its interactions with biological targets and its pharmacokinetics.
Industry
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals such as herbicides and pesticides.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example:
Enzyme Inhibition: The compound can inhibit the activity of enzymes by binding to their active sites or allosteric sites, preventing substrate binding and catalysis.
Receptor Modulation: It can interact with receptors on the cell surface or within cells, leading to changes in cellular signaling pathways and gene expression.
The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and selected analogs:
Key Differences and Implications
Bioactivity Profile: The marine-derived 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibits selective antimicrobial activity against Gram-positive and Gram-negative bacteria, attributed to chlorine substituents enhancing electrophilicity and membrane disruption . In contrast, the target compound’s pyrazole-carbamoyl motif may target enzymes or receptors, though empirical data is lacking. 3-(Methylthio)propanoic acid esters (e.g., methyl/ethyl esters) are volatile sulfur-containing compounds contributing to pineapple aroma. Their ester groups increase volatility but reduce metabolic stability compared to the target’s carbamoyl-carboxylic acid system .
The target lacks halogens, possibly favoring reduced toxicity and broader solubility. The benzodioxol-pyrazole analog () introduces a rigid aromatic system, which may alter π-π stacking interactions compared to the target’s flexible propyl group .
Hydrogen-Bonding and Crystal Packing: The carbamoyl group in the target compound can act as both hydrogen bond donor (N–H) and acceptor (C=O), a feature shared with 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (hydroxyl donor). Such interactions are critical in crystal packing (as per Etter’s rules) and molecular recognition . Esters (e.g., methyl/ethyl esters in pineapple volatiles) lack strong H-bond donors, reducing solid-state cohesion and favoring liquid/gaseous states .
Biological Activity
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid (CAS Number: 90208-57-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a carbamoyl group with a propanoic acid moiety, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H17N3O
- Molecular Weight : 239.27 g/mol
- Exact Mass : 239.127 g/mol
Biological Activity Overview
Research indicates that pyrazole derivatives, including 3-(1-carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid, exhibit various biological activities such as:
- Antimicrobial Activity : Compounds in the pyrazole class have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Some studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.
- Antitumor Properties : Certain pyrazole compounds have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
Antimicrobial Activity
A study conducted on various pyrazole derivatives found that compounds similar to 3-(1-carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid exhibited significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(1-Carbamoyl-3-methyl-5-propyl-pyrazol-4-yl)propanoic acid | 32 | E. coli |
| Similar Pyrazole Derivative | 16 | S. aureus |
Anti-inflammatory Activity
In vitro studies demonstrated that this compound could inhibit COX enzymes, which are crucial in the inflammatory pathway. The compound's ability to reduce prostaglandin synthesis was quantified, showing a dose-dependent response.
| Concentration (µM) | Prostaglandin Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Antitumor Activity
Research involving cancer cell lines has shown that the compound exhibits cytotoxicity. A specific study evaluated its effects on breast cancer cells (MCF-7), revealing an IC50 value indicating effective growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study highlighted the effectiveness of various pyrazole derivatives, including our compound, against multi-drug resistant strains of bacteria. The results suggested that modifications in the side chains significantly influenced the antimicrobial potency.
- Case Study on Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory mechanism of action, revealing that the compound downregulated pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, supporting its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
